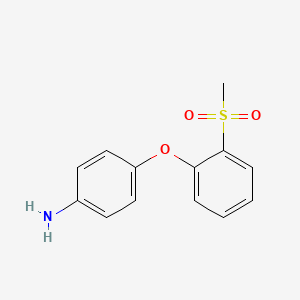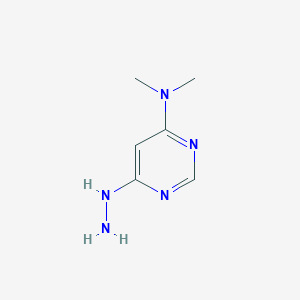
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol . Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as drug discovery, agriculture, and material science .
Preparation Methods
The synthesis of 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, alkyl halides, and various aldehydes and ketones . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes and ultimately cell death. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
2-hydrazinyl-N,6-dimethylpyrimidin-4-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
4,6-dimethyl-2-pyrimidinamine: Lacks the hydrazinyl group, resulting in different chemical reactivity and biological properties.
N,N-dimethylpyrimidin-4-amine: Similar core structure but without the hydrazinyl group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H11N5/c1-11(2)6-3-5(10-7)8-4-9-6/h3-4H,7H2,1-2H3,(H,8,9,10) |
InChI Key |
FXKXPLIJDMZYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


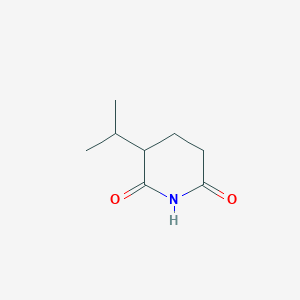

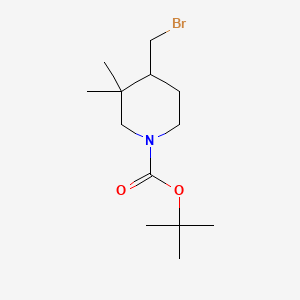
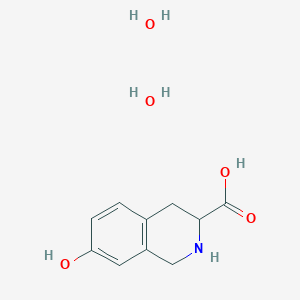
![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
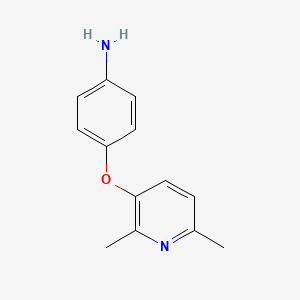
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)


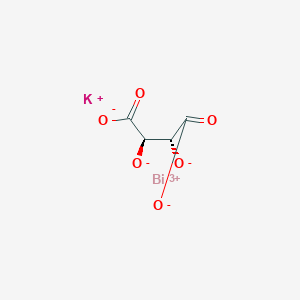
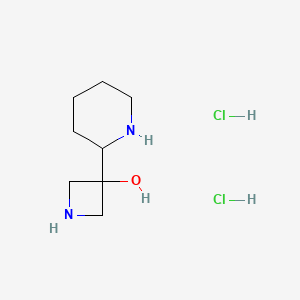

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
